Butylparaben sodium

Overview

Description

Butylparaben sodium is a preservative and antimicrobial agent commonly used in the food, cosmetics and pharmaceutical industries. It is an ester of butylparaben and sodium hydroxide and has a molecular weight of 286.2 g/mol. This compound is a white to off-white, odorless powder that is soluble in water and ethanol.

Scientific Research Applications

Endocrine System Effects

- Butylparaben sodium has been studied for its impact on the endocrine system. Research shows that it can exhibit estrogenic and antiandrogenic properties. It affects the endocrine-sensitive endpoints in rats, causing reduced anogenital distance in newborns, altered ovary weights, and increased mammary gland outgrowth in prepubertal females. Additionally, it disrupts sperm count and steroidogenesis, impacting both male and female reproductive health (Boberg et al., 2016).

Neurological Impact

- Studies have explored the neurological effects of this compound, specifically its action on human NaV 1.2 channels. It has been found to inhibit these channels, similar to the mechanism of action of some anticonvulsant drugs. This suggests a potential application in developing new anticonvulsant agents (Enrique et al., 2020).

Impact on Spermatogenesis

- Research has indicated that this compound can induce spermatogenic cell apoptosis in prepubertal rats. This was observed after a single administration, suggesting a potential acute effect on male fertility (Alam et al., 2014).

Reproductive Health Effects

- In studies related to reproductive health, this compound has been shown to adversely affect the male reproductive system in rats, such as reducing sperm count and altering hormone levels. These findings are significant for understanding its impact on reproductive health and potential risks (Oishi, 2001).

Impact on Pancreatic Beta Cells

- An investigation into the effects of embryonic exposure to butylparaben in zebrafish suggested that pancreatic beta cells might be sensitive to oxidative stress caused by butylparaben. This insight could be relevant for studies on diabetes and metabolic disorders (Brown et al., 2018).

Effect on Multipotent Mesenchymal Stem Cells

- This compound's impact on multipotent mesenchymal stem cells has been studied, with findings showing it can alter cell fate towards adipocyte lineage. This could have implications for understanding obesity and metabolic diseases (Hu et al., 2017).

Potential Environmental Impact

- Research on the environmental impact of this compound includes its degradation through advanced oxidation processes like ozonation and UV/TiO2 processes. These studies are crucial for understanding how to mitigate its environmental presence and potential ecological effects (Chuang et al., 2012).

Mechanism of Action

Target of Action

Butylparaben sodium, also known as butyl p-hydroxybenzoate, is an organic compound that has been widely used as an antimicrobial preservative in cosmetics . The primary targets of this compound are bacterial and fungal species, where it acts as a bactericidal and fungicidal additive .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that this compound interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

This compound is known to affect the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate . NADPH is essential for various cellular processes, including the detoxification of reactive oxygen species, while ribose 5-phosphate is a key component of nucleotides and nucleic acids .

Pharmacokinetics

It is known that this compound is absorbed by the skin and gastrointestinal tract and metabolized in the liver and kidney . Some parts of it can retain and accumulate in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of this compound in ecosystems is mainly related to wastewater discharges . The pH of the environment can also affect the toxicity of this compound

Safety and Hazards

Butylparaben sodium may cause an allergic skin reaction . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage . Inhalation exposure causes irritation to the respiratory tract . Contact with the eyes or skin can cause irritation, redness, pain, and/or itchiness .

Biochemical Analysis

Biochemical Properties

Butylparaben sodium plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway, such as glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase . Additionally, this compound interacts with glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione-S-transferase . These interactions can lead to oxidative stress and tissue damage, as the compound disrupts the natural balance of antioxidant enzyme activities.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage in tissues such as the liver, kidney, brain, and testis . The compound also influences cell signaling pathways and gene expression, potentially mimicking or interfering with natural hormones . This endocrine-disrupting activity can impair reproductive and developmental processes, as well as contribute to carcinogenesis, obesity, diabetes, and neurodegenerative disorders .

Molecular Mechanism

The mechanism of action of this compound involves its ability to bind to and inhibit specific enzymes, leading to disruptions in cellular metabolism and antioxidant defense systems . The compound’s estrogen-like activity allows it to interact with hormone receptors, thereby altering gene expression and affecting various physiological processes . Additionally, this compound can cause oxidative stress by impairing the function of glutathione-dependent enzymes, leading to an imbalance in cellular redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative tissue damage and oxidative stress . These long-term effects are particularly concerning in in vitro and in vivo studies, where the compound’s persistence can exacerbate its toxicological impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes. For instance, studies have shown that this compound can cause reproductive toxicity, developmental abnormalities, and tissue damage at higher concentrations . Threshold effects have been observed, indicating that there is a dosage level beyond which the compound’s toxic effects become pronounced.

Metabolic Pathways

This compound is metabolized primarily in the liver and kidney, where it undergoes conjugation with glucuronic acid and sulfate . The compound is also metabolized by esterases in the skin and gastrointestinal tract. These metabolic pathways involve various enzymes and cofactors, which facilitate the conversion of this compound into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, kidney, and brain, where it exerts its toxic effects . The distribution of this compound is influenced by its lipophilic nature, which allows it to penetrate cell membranes and reach various cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can disrupt cellular respiration and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and toxicological effects.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Butylparaben sodium involves the reaction of Butylparaben with sodium hydroxide.", "Starting Materials": [ "Butylparaben", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Butylparaben in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the solution to remove any impurities", "Acidify the solution with hydrochloric acid", "Extract the Butylparaben sodium with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the final product" ] } | |

CAS RN |

36457-20-2 |

Molecular Formula |

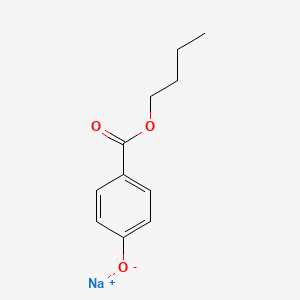

C11H14O3.Na C11H14NaO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

sodium;4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |

InChI Key |

HEMWUBDOXTTXSX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |

Other CAS RN |

36457-20-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests this compound negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while this compound shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of this compound in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of this compound in water revealed key information about its dissociation []. The research indicates that this compound dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of this compound in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of this compound based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of this compound to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that this compound, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of this compound release and to develop strategies for its mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.